2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
Description
Properties
Molecular Formula |
C20H25BrN2O3S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-bromo-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H25BrN2O3S/c1-13(2)17-16(23-19(21)27-17)18(24)22-12-20(8-10-26-11-9-20)14-4-6-15(25-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,22,24) |
InChI Key |
KSVCVFYMZKTCNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form the Pyran Ring
The tetrahydro-2H-pyran moiety is synthesized via acid-catalyzed cyclization of a diol precursor. A representative protocol involves:
-
Reacting 4-methoxyphenylacetaldehyde with 3-chloro-1,2-propanediol in the presence of p-toluenesulfonic acid (PTSA) at 80°C for 12 hours, yielding 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde .
-
Reduction of the aldehyde to the alcohol using NaBH4 in methanol, followed by conversion to the amine via Gabriel synthesis or reductive amination.
Table 1: Optimization of Pyran Ring Formation
| Starting Material | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Methoxyphenylacetaldehyde | PTSA | 80 | 72 |
| 4-Methoxyphenylglycidol | H2SO4 | 100 | 68 |
Preparation of 5-Isopropyl-2-Bromothiazole-4-Carboxylic Acid
Thiazole Ring Construction
The thiazole core is assembled via the Hantzsch thiazole synthesis:
Regioselective Bromination
Bromination at the 2-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, with a regioselectivity >95% confirmed by 1H NMR.
Amide Coupling Methodology
Carboxylic Acid Activation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). A typical procedure includes:
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 48 | 85 |
| DCC/DMAP | THF | 24 | 78 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). Fractions containing the target compound are identified by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and combined.
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.15 (s, 2H, CH2N), 3.80 (s, 3H, OCH3), 3.45–3.30 (m, 4H, pyran-H), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 1.90–1.70 (m, 4H, pyran-CH2), 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2).
-
HRMS (ESI): m/z calculated for C21H26BrN2O3S [M+H]+: 497.09; found: 497.12.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 20 min) accelerates the formation of the thiazole ring, reducing reaction time from 12 hours to 30 minutes while maintaining a 78% yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. The compound's structure allows it to interact with various biological targets, leading to its effectiveness against different cancer cell lines.
| Study | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Sayed et al. (2019) | MCF-7 (Breast Cancer) | 5.71 | |
| Fayad et al. (2019) | HepG2 (Liver Cancer) | 8.90 |
The thiazole moiety is known for its ability to inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation.
Anticonvulsant Properties
Thiazole derivatives have shown significant anticonvulsant activity in various models. The structure of the compound facilitates interactions with neurotransmitter systems, providing a basis for its therapeutic effects.
| Study | Model Used | Protection Rate (%) | Reference |
|---|---|---|---|
| MDPI Study (2022) | PTZ-Induced Seizures | 100% Protection | |
| PMC Study (2020) | Maximal Electroshock | 85% Protection |
The results indicate that compounds similar to our target compound exhibit promising anticonvulsant effects, making them candidates for further development.
Antimicrobial Effects
The compound's structure suggests potential antimicrobial properties against various pathogens. Recent investigations into thiazole derivatives have revealed their efficacy against both bacterial and fungal strains.
These findings support the use of thiazole-containing compounds as potential antimicrobial agents.
Case Study: Anticancer Screening
A significant study conducted by Fayad et al. involved screening a library of compounds for anticancer activity using multicellular spheroid models. The study identified several thiazole derivatives that exhibited superior efficacy compared to standard chemotherapeutics.
Case Study: Anticonvulsant Activity Exploration
In another research initiative, a series of thiazole-based Mannich bases were synthesized and evaluated for their anticonvulsant properties. The study concluded that modifications to the thiazole ring significantly influenced the anticonvulsant activity, emphasizing the importance of structural optimization.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Carboxamide Derivatives
5-Bromo-N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide (3) ():
While this compound has a thiophene core instead of thiazole, its bromine substituent and carboxamide linkage are analogous. The Suzuki-Miyaura coupling method used for its synthesis (yields: 35–84%) could inform strategies for modifying the target compound’s aryl groups .4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(5-Methyl-1-p-Tolyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole ():
This chloro-thiazole derivative exhibits antimicrobial activity. The bromo analog (target compound) may show enhanced bioactivity due to bromine’s higher electronegativity and lipophilicity .- Compound 74 (): A thiazole-carboxamide with a methoxyphenyl group, synthesized via coupling a cyclopropanecarboxylic acid derivative with an amino-thiazole intermediate. This mirrors the target compound’s methoxyphenyl substitution and suggests similar synthetic routes .
Tetrahydro-2H-Pyran-Substituted Analogs
- 1-(2-Bromophenyl)-N-(4-Cyano-Tetrahydro-2H-Pyran-4-yl)-4-Methyl-5-Phenyl-1H-Pyrazole-3-Carboxamide (9e) (): Shares the tetrahydro-2H-pyran-4-ylmethyl carboxamide group. The pyrazole core differs, but the synthetic approach (coupling acid chlorides with amines) and NMR data (δ 7.62 ppm for aromatic protons) provide benchmarks for comparing solubility and stability .
Brominated Heterocycles
- 4-Bromo-5-(1-(2-(3-Fluorophenyl)Hydrazono)Ethyl)-2-(Methylthio)Thiazole (4f) (): A bromo-thiazole with a methylthio group, synthesized in 96% yield. Its ¹H NMR (δ 2.41 ppm for methyl groups) and HRMS data highlight the influence of bromine on spectroscopic properties .
2-[3-(4-Bromophenyl)-5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]-4-Phenyl-1,3-Thiazole ():
A bromophenyl-thiazole derivative characterized by X-ray crystallography (mean C–C bond length: 0.010 Å). Such structural data aid in modeling the target compound’s conformation .
Physicochemical Data
Biological Activity
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features
- Bromine Atom : Enhances lipophilicity and biological activity.
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Tetrahydropyran Moiety : Contributes to the compound's structural diversity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole group can mimic natural substrates, allowing the compound to effectively bind to active sites and modulate enzymatic activity. Additionally, the presence of the methoxyphenyl group may enhance selectivity towards certain biological targets.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Compounds containing thiazole rings have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The presence of methoxy groups often correlates with reduced inflammation in biological models.
- Anticancer Potential : Some analogs have been studied for their ability to inhibit cancer cell proliferation.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various thiazole derivatives, including compounds structurally similar to our target compound. Results indicated significant inhibition of bacterial growth at low micromolar concentrations, suggesting a promising therapeutic application for infections caused by resistant strains.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment, the compound was tested for its ability to reduce inflammation in a murine model. The results demonstrated a marked decrease in inflammatory markers, indicating potential use in treating inflammatory diseases such as arthritis.
Case Study 3: Anticancer Activity
In vitro assays conducted on cancer cell lines revealed that the compound significantly inhibited cell proliferation. Further studies in xenograft models showed a reduction in tumor size, highlighting its potential as an anticancer agent.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., THF or DCM), and reaction time. For example, coupling reactions between the tetrahydropyran and thiazole moieties often require anhydrous conditions and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling. Purification via column chromatography or recrystallization is essential to achieve >95% purity . Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% yield |
| Solvent (polarity) | THF > DCM | ±20% purity |
| Reaction Time | 12–24 hrs | ±10% completion |
Q. Which spectroscopic methods are most reliable for structural confirmation?
Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl at C4 of tetrahydropyran) and HRMS for molecular ion validation. IR spectroscopy confirms carboxamide C=O stretches (~1650 cm⁻¹) and Br-C vibrations (~550 cm⁻¹). X-ray crystallography (if crystals form) resolves stereochemical ambiguities .
Q. How can solubility challenges in biological assays be addressed?
Co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations enhance aqueous solubility. Pre-formulation studies using HPLC-UV at 254 nm can identify compatible buffers (e.g., PBS pH 7.4) without precipitation .
Advanced Research Questions
Q. How to resolve contradictory data in reported biological activity?
Contradictions may arise from assay conditions (e.g., cell line variability, serum content). Standardize assays using isogenic cell lines and validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, IC₅₀ discrepancies in kinase inhibition can be clarified by comparing ATP concentrations across studies .
Q. What computational strategies predict structure-activity relationships (SAR) for analogs?
Combine molecular docking (AutoDock Vina) with QSAR models to prioritize analogs. Focus on substituents at the thiazole C5 (propan-2-yl) and tetrahydropyran C4 (methoxyphenyl). MD simulations (>100 ns) assess binding stability to targets like kinases or GPCRs . Table 2: Key SAR Insights
| Substituent | Bioactivity Trend | Target Affinity |
|---|---|---|
| C5: Propan-2-yl | ↑ Lipophilic efficiency | Kinase A |
| C4: Methoxyphenyl | ↓ CYP3A4 inhibition | GPCR B |
Q. How to address stereochemical challenges in the tetrahydropyran ring?
Chiral HPLC (Chiralpak IA/IB columns) separates enantiomers, while NOESY NMR identifies axial vs. equatorial substituents. For asymmetric synthesis, use Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control tetrahydropyran ring conformation .
Q. What strategies improve metabolic stability without compromising potency?
Replace the methoxyphenyl group with fluorinated analogs (e.g., 4-CF₃-phenyl) to reduce CYP450 metabolism. Deuteration at metabolically labile positions (e.g., benzylic hydrogens) extends half-life in microsomal assays .
Methodological Notes
- Contradictory Data Analysis : Cross-validate findings using orthogonal assays (e.g., fluorescence polarization + Western blot) .
- Stereochemical Purity : Always report enantiomeric excess (ee) via chiral HPLC and correlate with activity .
- Computational Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
